molecular formula C49H48F6N3O6P3RuS2 B12759852 acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate CAS No. 103500-16-9

acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate

Cat. No.: B12759852
CAS No.: 103500-16-9
M. Wt: 1147.0 g/mol
InChI Key: HYZMSSPZXLGACV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate is a complex compound that features a ruthenium center coordinated with acetonitrile and a triphosphane ligand. This compound is notable for its applications in catalysis and organic synthesis due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate typically involves the coordination of ruthenium with acetonitrile and the triphosphane ligand. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of trifluoromethanesulfonate as a counterion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar coordination chemistry techniques used in laboratory synthesis, scaled up for larger production volumes. The use of high-purity reagents and controlled reaction conditions is essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can replace the existing ones. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds .

Scientific Research Applications

Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism by which acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate exerts its effects involves the coordination of the ruthenium center with various substrates. The triphosphane ligand plays a crucial role in stabilizing the ruthenium center and facilitating its interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate lies in its specific coordination environment and the electronic properties imparted by the ruthenium center. This makes it particularly effective in certain catalytic applications where other metal centers may not perform as well .

Properties

CAS No.

103500-16-9

Molecular Formula

C49H48F6N3O6P3RuS2

Molecular Weight

1147.0 g/mol

IUPAC Name

acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate

InChI

InChI=1S/C41H39P3.3C2H3N.2CHF3O3S.Ru/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;3*1-2-3;2*2-1(3,4)8(5,6)7;/h2-31H,32-34H2,1H3;3*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2

InChI Key

HYZMSSPZXLGACV-UHFFFAOYSA-L

Canonical SMILES

CC#N.CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ru+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.